N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-10H-phenothiazine-10-carboxamide
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Overview
Description
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE is a complex organic compound that combines the structural features of pyrimidine, sulfonamide, phenyl, and phenothiazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrimidin-2-yl Sulfamoyl Phenyl Intermediate: This step involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent.
Coupling with Phenothiazine: The intermediate is then reacted with phenothiazine derivatives under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodine.
Reduction: Reduction reactions can be performed using hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and phenothiazine moieties.
Common Reagents and Conditions
Oxidation: Iodine in the presence of glacial acetic acid.
Reduction: Hydrazine in dimethylformamide.
Substitution: Various aromatic aldehydes in a basic medium using ethanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as pyrazoline and pyrazole derivatives .
Scientific Research Applications
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(4-(N′-Substituted Sulfamoyl)Phenyl)Myrtenamides: These compounds also contain a sulfonamide moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas share structural similarities and biological activities.
Uniqueness
N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-10H-PHENOTHIAZINE-10-CARBOXAMIDE is unique due to its combination of pyrimidine, sulfonamide, phenyl, and phenothiazine groups, which confer a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H17N5O3S2 |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C23H17N5O3S2/c29-23(28-18-6-1-3-8-20(18)32-21-9-4-2-7-19(21)28)26-16-10-12-17(13-11-16)33(30,31)27-22-24-14-5-15-25-22/h1-15H,(H,26,29)(H,24,25,27) |
InChI Key |
CFOVMSGTHSCDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origin of Product |
United States |
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